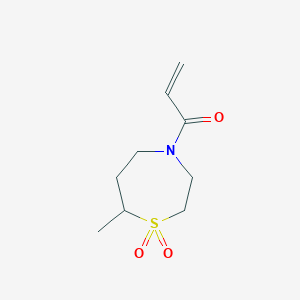

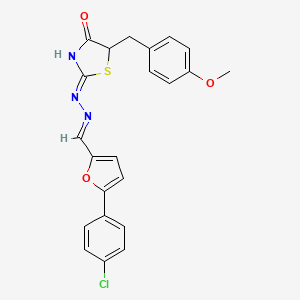

![molecular formula C23H19N5O3 B2508387 1-(2-(吲哚-1-基)-2-氧代乙基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941908-10-7](/img/structure/B2508387.png)

1-(2-(吲哚-1-基)-2-氧代乙基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure suggests it is a hybrid molecule incorporating elements of indole, pyridine, and pyrimidine moieties, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel synthesis of indolin-2-one derivatives, which are structurally related to the compound , was achieved through a conjugate addition of indoles onto en-1,4-dione in the presence of iodine as a catalyst . Another study reported the synthesis of spiro compounds involving isatins, which are also structurally related to the compound of interest . Additionally, a catalyst-free synthesis of spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine derivatives was accomplished using a three-component reaction involving isatins . These methods highlight the potential pathways that could be adapted or modified for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound likely features a complex arrangement of rings and functional groups, as indicated by the presence of indole, pyridine, and pyrimidine units. The indole moiety is known to contribute to the electronic and steric properties of molecules, affecting their biological activity . The pyridine and pyrimidine rings are also significant in medicinal chemistry, often contributing to the binding affinity of drugs to biological targets.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related studies. Indole derivatives are known to participate in various chemical reactions, including conjugate additions . The pyrimidine ring is also reactive, as seen in the regioselective amination of condensed pyrimidines . These reactions are crucial for the modification and functionalization of the core structure, potentially leading to derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly reported, related compounds provide some insight. The presence of multiple hydrogen bond donors and acceptors in the structure suggests a propensity for forming hydrogen-bonded frameworks, which can influence solubility and crystal packing . The polarized electronic structure of related compounds also suggests potential for varied solubility and reactivity, which are important considerations in drug design and synthesis .

科学研究应用

Knoevenagel缩合-迈克尔加成-环化多米诺反应

研究人员研究了一种立体选择性合成二氢呋并[2,3-d]嘧啶的绿色方法,重点介绍了一种以有机催化剂为辅助的过程,该过程作为组辅助纯化 (GAP) 化学的一个显着补充。这种方法可以避免使用色谱法和重结晶进行纯化,通过用乙醇洗涤粗产品来简化获得纯产物的过程 (Ahadi 等人,2014)。

从靛红中合成椭圆霉素醌

一项研究探索了从靛红中合成椭圆霉素醌的新途径,展示了 1-(2-氧代-2-(吡啶-4-基)乙基)吲哚-2,3-二酮转化为 2-异烟酰-1H-吲哚-3-羧酸,这是进一步转化为椭圆霉素醌的关键中间体 (Ramkumar & Nagarajan,2014)。

无金属合成螺衍生物

已经描述了一种无金属合成螺衍生物的新方法,包括螺[吲哚/苊-3,4'-吡唑并[3,4-b]吡啶衍生物]。这种合成利用水中四组分多米诺反应,通过避免萃取和纯化步骤来展示绿色化学观点,从而最大限度地减少废物产生 (Balamurugan 等人,2011)。

构建取代的嘧啶并[4,5-d]嘧啶酮

另一项研究重点关注了 6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮与伯芳香族或杂环胺和甲醛或芳香族(杂环)醛的反应,导致构建取代的嘧啶并[4,5-d]嘧啶-2,4-二酮。这种方法代表了对合成具有不同取代基的嘧啶衍生物的重大贡献 (Hamama 等人,2012)。

属性

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c29-20(26-12-9-17-6-1-2-7-18(17)26)15-27-19-8-4-11-25-21(19)22(30)28(23(27)31)14-16-5-3-10-24-13-16/h1-8,10-11,13H,9,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSXSOIMSVWMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

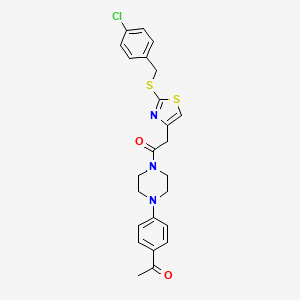

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

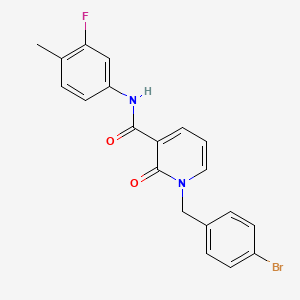

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

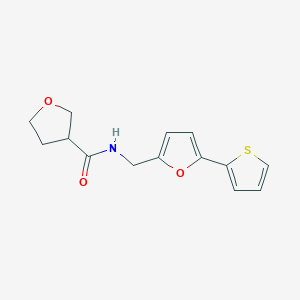

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

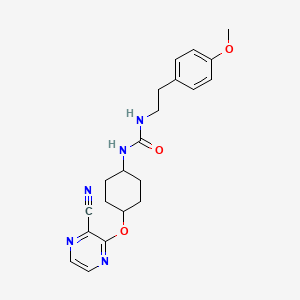

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)

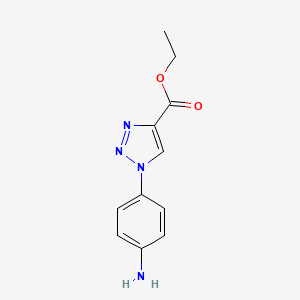

![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)